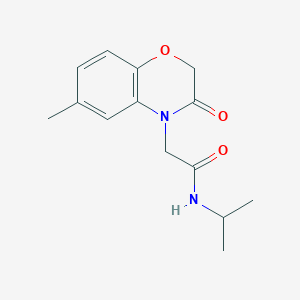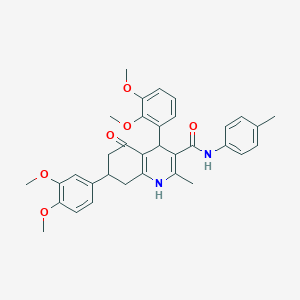![molecular formula C15H17N3O4S2 B11444511 N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide](/img/structure/B11444511.png)
N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide: is a complex organic compound characterized by its unique structure, which includes a morpholine sulfonyl group, a phenyl ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the morpholine sulfonyl group and the phenyl ring. Common reagents used in these reactions include thionyl chloride, morpholine, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
- N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}benzamide
- N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}formamide
Comparison: Compared to similar compounds, N-{4-[4-(Morpholine-4-sulfonyl)phenyl]-1,3-thiazol-2-YL}acetamide is unique due to its specific acetamide group, which influences its reactivity and binding properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C15H17N3O4S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17N3O4S2/c1-11(19)16-15-17-14(10-23-15)12-2-4-13(5-3-12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,17,19) |
InChI Key |
VIWREAQDEKQTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-furyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11444454.png)
![Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444458.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444461.png)

![2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11444472.png)
![2,4-dihydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11444486.png)
![Ethyl 6-ethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11444492.png)
![9-(2,4-dimethoxyphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11444496.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11444501.png)
![Ethyl 4-{3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11444507.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11444512.png)

![2-{4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11444518.png)
